2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide
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Overview
Description
2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide is a chemical compound with the molecular formula C18H21ClN2O It is known for its unique structure, which includes a chlorophenyl group and a diethylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide typically involves the reaction of 4-chloroaniline with diethylamine and acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure complete reaction and then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and optimizing reaction conditions to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)acetamide
- N-(4-Chlorophenyl)-2-(diethylamino)acetamide
Comparison
Compared to similar compounds, 2-(4-Chlorophenyl)-N~1~-[2-(diethylamino)-2-oxoethyl]acetamide is unique due to its specific structural features, such as the presence of both a chlorophenyl and a diethylamino groupThe compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(diethylamino)-2-oxoethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-17(4-2)14(19)10-16-13(18)9-11-5-7-12(15)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNAUXBPETUEJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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